(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride

Description

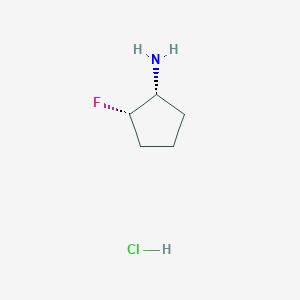

(1R,2S)-2-Fluorocyclopentan-1-amine hydrochloride is a chiral primary amine featuring a cyclopentane ring substituted with a fluorine atom at the 2-position and an amine group at the 1-position. The stereochemistry (1R,2S) is critical for its physicochemical and biological properties, as enantiomeric pairs often exhibit divergent behaviors in drug-receptor interactions . The hydrochloride salt enhances solubility and stability, a common pharmaceutical formulation strategy .

Properties

IUPAC Name |

(1R,2S)-2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955474-71-1 | |

| Record name | (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Racemic 2-fluorocyclopentan-1-ols

Starting from cyclopentene oxide derivatives, racemic trans-2-fluorocyclopentan-1-ol is synthesized by ring-opening with hydrofluorinating agents such as pyridinium poly(hydrogenfluoride) (C5H5N- 9HF). This step avoids rearrangements common with pure HF or HF/base mixtures.

Racemic cis-2-fluorocyclopentan-1-ol is obtained via reduction of 2-fluorocyclopentanone, which itself is prepared by Swern oxidation of the racemic trans-2-fluorocyclopentan-1-ol.

The reduction step employs various reductants affecting the cis/trans ratio:

| Reductant/Solvent | Yield of cis/trans mixture (%) | cis/trans Ratio |

|---|---|---|

| Sodium borohydride/MeOH | 70 | 70:30 |

| Potassium-Selectride/THF | 50 | 75:25 |

| Diisobutylaluminum hydride (DIBAL)/Toluene | 50 | 55:45 |

Enzymatic Deracemization to Obtain Optically Pure 2-fluorocyclopentan-1-ols

Enzymatic resolution is performed using lipases such as Burkholderia cepacia lipase (BCL), Candida antarctica lipase B (CAL-B), and Pseudomonas cepacia lipase (PCL).

BCL immobilized on diatomaceous earth in organic solvents with vinyl acetate or isopropenylidene acetate as acylating agents provides the best enantioselectivity.

The enzymatic esterification is stopped at 50% conversion to isolate enantiomerically pure alcohols with enantiomeric excess (ee) > 95%.

The acylation of racemic 2-fluorocyclopentanols proceeds with high enantioselectivity to give (1R,2R)-2-fluorocyclopentan-1-ol with 96% ee.

Conversion of Optically Pure 2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines

The Mitsunobu reaction is employed to convert the optically pure fluorocyclopentanols into the corresponding amines.

This reaction involves the substitution of the hydroxyl group with an amine nucleophile under mild conditions, preserving stereochemistry.

The absolute configurations of the products are confirmed by chemical correlation and application of the Kazlauskas rule.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This salt form enhances the compound's stability, handling, and solubility, which is critical for further applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Fluorination of cyclopentanone | Epoxide ring opening with C5H5N- 9HF | Racemic trans-2-fluorocyclopentan-1-ol | Avoids rearrangements |

| Oxidation | Swern oxidation | 2-fluorocyclopentanone | Precursor for cis-isomer |

| Reduction | NaBH4, K-Selectride, or DIBAL | Mixture of cis- and trans-2-fluorocyclopentanols | Ratio depends on reductant |

| Base treatment | DBU or similar base | Enrichment of cis-isomer | Trans-isomer hydrolyzed |

| Enzymatic deracemization | BCL lipase, vinyl acetate, organic solvent | Optically pure 2-fluorocyclopentan-1-ols | High ee (>95%) |

| Mitsunobu reaction | Standard Mitsunobu conditions | (1R,2S)-2-fluorocyclopentan-1-amine | Retains stereochemistry |

| Salt formation | HCl treatment | (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride | Stable salt form |

Research Findings and Analysis

The enzymatic deracemization approach is superior to asymmetric metal catalysis for obtaining high optical purity in fluorinated cyclopentanamine derivatives.

The stereochemistry of the fluorine and amine substituents significantly influences the compound's biological activity, making stereoselective synthesis critical.

The use of biocatalysts such as Burkholderia cepacia lipase allows mild reaction conditions, high selectivity, and environmentally friendly processes.

The Mitsunobu reaction is an efficient method to convert chiral fluorocyclopentanols to amines without racemization.

The final hydrochloride salt form is preferable for pharmaceutical applications due to enhanced stability and solubility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

- (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the stability and reactivity of the compound, making it suitable for various chemical transformations.

Reactivity Studies

- The compound can undergo multiple types of reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation : The amine group can be oxidized to form imines or nitriles using agents like potassium permanganate.

- Reduction : It can be reduced to yield cyclopentylamines using lithium aluminum hydride.

- Substitution : The fluorine atom can be replaced by other nucleophiles under basic conditions.

Biological Research Applications

Biological Activity Studies

- In biological research, this compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. The incorporation of fluorinated amines into biological systems is known to affect metabolic stability and bioavailability, making them significant in drug design.

Model Compound for Drug Development

- The compound serves as a model for studying the effects of fluorinated compounds on enzyme activity and receptor binding. Its unique properties allow researchers to explore how modifications can lead to improved therapeutic profiles.

Medical Applications

Therapeutic Potential

- There is ongoing research into the therapeutic applications of this compound. Fluorinated amines are recognized for their enhanced metabolic stability compared to non-fluorinated counterparts. This property makes them promising candidates for drug development, particularly in creating more effective pharmaceuticals with fewer side effects.

Precursor in Drug Synthesis

- The compound is also being explored as a precursor in the synthesis of various drug candidates. Its ability to form stable intermediates can facilitate the development of new therapeutic agents targeting specific diseases.

Industrial Applications

Production of Specialty Chemicals

- In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in advanced polymers and coatings.

Development of Agrochemicals

- The compound's role as a building block extends to the agrochemical sector, where it can be utilized in the synthesis of pesticides and herbicides that require specific chemical functionalities for enhanced efficacy.

Case Studies

| Study Focus | Findings |

|---|---|

| Fluorinated Amine Interactions | Research demonstrated that fluorinated amines exhibit increased binding affinity to certain receptors compared to non-fluorinated analogs. |

| Drug Development | A study highlighted the use of this compound as a key intermediate in synthesizing novel antidepressants with improved pharmacokinetics. |

| Chemical Reactivity | Investigations into its reactivity revealed that the compound can participate in diverse chemical transformations, enhancing its utility in synthetic chemistry. |

Mechanism of Action

The mechanism of action of (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or

Biological Activity

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopentane ring with a fluorine atom and an amine group, suggests various pharmacological applications, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C5H10ClFN

- Molar Mass : Approximately 139.60 g/mol

- Structure : Characterized by a cyclopentane ring with a fluorine atom and an amine group attached, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Investigated for its effects on various enzymes, which could lead to significant therapeutic applications.

- Signal Modulation : It may modulate cellular signaling pathways involved in metabolism and proliferation.

Biological Studies

Research has indicated several areas where this compound shows promise:

1. Neurotransmitter Systems

Studies suggest that compounds similar in structure to this compound can affect neurotransmitter systems. The presence of fluorine may enhance lipophilicity, facilitating the compound's ability to cross biological membranes and interact with target receptors involved in neurological functions .

2. Enzyme Interactions

The compound has been investigated for its potential to inhibit specific enzymes. For example:

- Koshland Induced Fit Theory : This theory has been applied to understand how this compound interacts with enzymes at the molecular level, suggesting that its binding affinity could be significant in therapeutic contexts .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing optically active vicinal fluorocyclopentanols led to the conversion of these compounds into 2-fluorocyclopentan-1-amines. The resulting products exhibited high enantiomeric excess and were evaluated for their interactions with various biological targets. The findings indicated promising results regarding their pharmacological profiles .

Case Study 2: Pharmacological Potential

Research into the pharmacological potential of this compound revealed its capability to act as a selective antagonist at certain receptor sites. This suggests possible applications in treating conditions related to neurotransmitter dysregulation .

Data Table: Summary of Biological Activity

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of specific enzymes linked to metabolic pathways. |

| Study 2 | Neurotransmitter Modulation | Enhanced lipophilicity improved receptor binding affinity. |

| Study 3 | Synthesis & Evaluation | High enantiomeric excess; potential for therapeutic applications in neurology. |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Stereochemical and Pharmacokinetic Implications

Research Findings and Implications

- Stability : Hydrochloride salts generally improve stability, but microbial contamination (e.g., E. coli) accelerates degradation in biological matrices .

- Stereochemistry : (1R,2S) configuration in cyclopentane/cyclopropane amines may optimize binding to chiral receptors compared to diastereomers .

- Substituent Effects : Fluorine enhances electronegativity and metabolic stability, while chloro groups increase halogen bonding but may elevate toxicity risks .

Q & A

Q. How to resolve conflicting data on metabolic stability in vitro vs. in vivo?

- Steps :

In Vitro-In Vivo Correlation (IVIVC) : Compare hepatic microsome assays with pharmacokinetic studies.

Species-Specific Metabolism : Test across models (e.g., human vs. rat CYP450 isoforms).

Bile Acid Sequestration Studies : Assess enterohepatic recirculation effects using charcoal adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.